2-Acetamido-3-(furan-2-yl)propanoic acid
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Overview
Description
2-Acetamido-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring, an acetamido group, and a propanoic acid moiety
Preparation Methods
The synthesis of 2-Acetamido-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent hydrolysis . Another method includes the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides, which are obtained via condensation of 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid with amines . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like triflic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Its derivatives are studied for potential therapeutic applications, including antimicrobial and antifungal treatments.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(furan-2-yl)propanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound’s antimicrobial activity is attributed to its ability to form reactive electrophilic species that interact with cellular components, ultimately leading to cell death.
Comparison with Similar Compounds
2-Acetamido-3-(furan-2-yl)propanoic acid can be compared with other similar compounds such as:
3-(2-Furyl)propanoic acid: This compound also features a furan ring and a propanoic acid moiety but lacks the acetamido group.
2-Furanpropanoic acid: Similar to 3-(2-Furyl)propanoic acid, it has a furan ring and a propanoic acid moiety but differs in the position of the functional groups.
The uniqueness of this compound lies in its acetamido group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-acetamido-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVYWXULHGXCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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